molecular formula C15H15N3O2 B7698826 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7698826
M. Wt: 269.30 g/mol
InChI Key: XQNZWZYEUVRFQT-UHFFFAOYSA-N
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Description

3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor to form the 1,2,4-oxadiazole ring, followed by the introduction of the quinoline moiety. The tert-butyl group is usually introduced via alkylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is unique due to the presence of the 1,2,4-oxadiazole ring and the tert-butyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-15(2,3)14-17-12(18-20-14)10-8-9-6-4-5-7-11(9)16-13(10)19/h4-8H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNZWZYEUVRFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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